8-bromooxazolo[4,5-c]quinolin-2(3H)-one
Overview
Description
8-Bromooxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and an oxazolo ring fused to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-bromooxazolo[4,5-c]quinolin-2(3H)-one typically involves the bromination of quinoline derivatives followed by cyclization to form the oxazolo ring. One common method involves the bromination of 8-hydroxyquinoline using bromine in acetonitrile at low temperatures, followed by cyclization with appropriate reagents to form the oxazolo ring . Industrial production methods may involve optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
8-Bromooxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromooxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
8-Bromooxazolo[4,5-c]quinolin-2(3H)-one can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A precursor in the synthesis of this compound, known for its antimicrobial properties.
8-Aminoquinoline: Another precursor, used in the synthesis of various quinoline derivatives with diverse biological activities.
5,7-Dibromo-8-hydroxyquinoline: A brominated derivative with enhanced biological activity compared to its parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo ring, which may confer distinct biological properties and reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
8-bromo-3H-[1,3]oxazolo[4,5-c]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O2/c11-5-1-2-7-6(3-5)9-8(4-12-7)13-10(14)15-9/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEBEGPZVFDTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Br)OC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628283 | |
Record name | 8-Bromo[1,3]oxazolo[4,5-c]quinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-41-9 | |
Record name | 8-Bromo[1,3]oxazolo[4,5-c]quinolin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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